2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate
Description
Chemical Identity and Nomenclature
2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate is a complex heterocyclic compound bearing the Chemical Abstracts Service registry number 1363383-12-3. The compound possesses the molecular formula C14H20N2O4 with a molecular weight of 280.324 grams per mole. The systematic nomenclature reflects its structural composition, featuring a pyrrolo[1,2-a]pyrazine core system with two distinct ester functionalities positioned at the 2 and 6 positions of the bicyclic framework.
The compound is also known by several synonymous designations, including methyl 2-tert-butoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylate and 2-tert-butyl 6-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,6-dicarboxylate. The International Union of Pure and Applied Chemistry name for this compound is 2-O-tert-butyl 6-O-methyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate. These various nomenclature forms reflect the compound's complex structural features and the different approaches to systematic chemical naming.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1363383-12-3 |
| Molecular Formula | C14H20N2O4 |
| Molecular Weight | 280.324 g/mol |
| International Union of Pure and Applied Chemistry Name | 2-O-tert-butyl 6-O-methyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate |
| Catalog Reference | 0893DW |
The structural architecture of this compound incorporates a fused bicyclic system where a pyrrole ring is fused to a pyrazine ring through positions 1 and 2 of the pyrrole and positions a of the pyrazine, creating the characteristic pyrrolo[1,2-a]pyrazine framework. The presence of two carboxylate ester groups, one bearing a tert-butyl protecting group and the other a methyl ester, provides sites for further chemical modification and contributes to the compound's synthetic utility.
Historical Context in Pyrrolo[1,2-a]pyrazine Chemistry
The development of pyrrolo[1,2-a]pyrazine chemistry can be traced back to systematic investigations of pyrrolodiazine systems, which gained significant momentum in the 1990s. A landmark contribution to this field was provided by research published in 1996, which described novel synthetic approaches to the pyrrolo[1,2-a]pyrazine system from pyrrole precursors. This foundational work established fundamental understanding of the structure and reactivity patterns of pyrrolo[1,2-a]pyrazines, including their behavior in electrophilic substitution reactions, metalation processes, and 1,3-dipolar cycloaddition reactions.
The pyrrolo[1,2-a]pyrazine core structure, designated by Chemical Abstracts Service number 274-45-3, represents a significant advancement in heterocyclic chemistry. Historical investigations demonstrated that these systems could undergo quaternization of the non-bridgehead nitrogen atom to form reactive intermediates suitable for various synthetic transformations. The formation of nitrogen ylides from these quaternary salts opened pathways to complex polycyclic structures through dipolar cycloaddition reactions with appropriate dipolarophiles.
Early synthetic methodologies focused on the construction of the bicyclic framework through cyclization reactions involving pyrrole-containing precursors. These approaches established the fundamental reactivity patterns and synthetic accessibility of pyrrolo[1,2-a]pyrazine derivatives, laying the groundwork for more sophisticated synthetic strategies that would emerge in subsequent decades. The historical development of this chemistry demonstrated the potential for these heterocyclic systems to serve as versatile building blocks for complex molecular architectures.
The evolution of pyrrolo[1,2-a]pyrazine chemistry has been driven by recognition of the biological significance of these structures. Natural products containing related frameworks exhibit diverse pharmacological activities, motivating continued research into synthetic methods for accessing these compound classes. Historical investigations established that modifications to the core pyrrolo[1,2-a]pyrazine structure could significantly alter biological activity profiles, encouraging systematic exploration of structure-activity relationships.
Significance in Heterocyclic Compound Research
Pyrrolo[1,2-a]pyrazine derivatives occupy a central position in contemporary heterocyclic compound research due to their structural complexity and diverse biological activities. These compounds represent important scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties including anticancer, antifungal, and antimicrobial activities. The significance of these heterocyclic systems extends beyond their immediate biological applications to encompass their role as synthetic intermediates and building blocks for more complex molecular architectures.
The therapeutic potential of pyrrole and pyrrolidine analogs, including pyrrolo[1,2-a]pyrazine derivatives, has been extensively documented in contemporary research. These heterocyclic compounds demonstrate remarkable versatility in biological systems, with applications ranging from enzyme inhibition to antimycobacterial activity. The structural features that make pyrrolo[1,2-a]pyrazines attractive for biological applications include their rigid bicyclic framework, the presence of multiple nitrogen atoms for hydrogen bonding interactions, and the availability of positions for functional group modifications.
Properties
IUPAC Name |
2-O-tert-butyl 6-O-methyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)15-7-8-16-10(9-15)5-6-11(16)12(17)19-4/h5-6H,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCKREWRKXYGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC=C2C(=O)OC)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801113567 | |
| Record name | Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) 6-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-12-3 | |
| Record name | Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) 6-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) 6-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
This compound belongs to the class of pyrrolopyrazine derivatives, which have been found to exhibit a wide range of biological activities. .
Mode of Action
As a pyrrolopyrazine derivative, it may interact with various biological targets and induce changes in cellular processes
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities. These activities suggest that the compound may affect multiple biochemical pathways.
Biological Activity
2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20N2O4
- Molecular Weight : 280.324 g/mol
- CAS Number : 1363383-12-3
- Purity : ≥97% .
Research indicates that compounds similar to 2-tert-butyl 6-methyl pyrrolo[1,2-a]pyrazine derivatives exhibit significant inhibitory activity against Class I PI3-kinase enzymes. This inhibition is crucial for controlling cellular proliferation associated with various malignancies . The compound's structure suggests potential interactions with the PI3K/Akt signaling pathway, which is pivotal in cancer progression and inflammation .
Antitumor Activity
Studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrazine possess potent anti-tumor properties. For instance, they inhibit the uncontrolled cellular proliferation characteristic of malignant diseases. This effect is primarily attributed to their action on Class I PI3-kinase enzymes .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound show promising results. Similar compounds have exhibited significant zones of inhibition against various bacterial strains. For example:
- Staphylococcus aureus : MIC values around 100 µM.
- Escherichia coli : MIC values ranging from 50 to 75 µM .
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Safety and Handling
The handling of this compound requires caution as it is classified as a laboratory chemical. It is not intended for medical or consumer use and should be stored at room temperature under appropriate laboratory conditions .
Comparison with Similar Compounds
Substitution Patterns and Functional Groups
The following table summarizes key analogs and their structural differences:
Preparation Methods
Stepwise Esterification via Chloroformate Activation
-
Step 1 : The core diacid (generated via hydrolysis of dimethyl esters) reacts with tert-butyl chloroformate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Step 2 : The remaining carboxylic acid group is methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF).
One-Pot Dual Esterification
-
Reactants : Core diacid, tert-butyl chloroformate, methyl chloroformate, and triethylamine in THF.
-
Conditions : Slow addition of chloroformates at 0°C to minimize exothermic side reactions.
Analytical Validation :
-
¹H NMR : Tert-butyl (δ 1.45 ppm, singlet) and methyl esters (δ 3.75 ppm, singlet) confirm successful functionalization.
-
HPLC : Purity >99% achieved via gradient elution (hexane/ethyl acetate).
Alternative Route: Organometallic Addition to Nitrone Intermediates
Nitrone intermediates derived from pyrrolidine precursors offer a pathway to install substituents before cyclization:
-
Synthesis of Nitrone 24 : A mixture of tert-leucine, dimethyl fumarate, and 2-pentanone in toluene undergoes reflux with a Dean–Stark apparatus, followed by oxidation with H₂O₂/Na₂WO₄.
-
Grignard Addition : Reaction of nitrone 24 with ethylmagnesium bromide (EtMgBr) in THF introduces alkyl groups. However, steric hindrance from the tert-butyl group necessitates higher temperatures (60°C, 24 h).
-
Cyclization : Acid-catalyzed cyclization of the functionalized nitrone forms the pyrrolo[1,2-a]pyrazine skeleton.
Challenges :
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-tert-butyl 6-methyl pyrrolo-pyrazine dicarboxylate derivatives?
- Methodological Answer : Synthesis optimization requires attention to solvent selection (e.g., dichloromethane or acetonitrile for solubility), catalyst compatibility (e.g., palladium acetate for coupling reactions), and temperature control (e.g., -78°C for lithiation steps). Multi-step reactions often involve protecting group strategies, such as tert-butyl carbamates, to prevent undesired side reactions. Monitoring intermediates via TLC or LC-MS ensures reaction progression . For purification, crystallization using solvent mixtures (e.g., DCM/hexane) or column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Structural validation relies on a combination of:
- NMR : and NMR to assign proton and carbon environments (e.g., tert-butyl groups appear as singlets at ~1.4 ppm in ) .
- IR spectroscopy : Carboxylate ester C=O stretches near 1720–1740 cm .
- Mass spectrometry : HRMS (ESI) for exact mass confirmation (e.g., calculated vs. observed mass within 2 ppm error) .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments for pyrrolo-pyrazine derivatives?
- Methodological Answer : Discrepancies in stereochemistry (e.g., axial vs. equatorial substituents) can arise from overlapping NMR signals. Use:
- Chiral HPLC with polar stationary phases (e.g., amylose-based) to separate enantiomers.
- NOESY/ROESY NMR to identify spatial proximity of protons (e.g., confirming chair conformations in piperidine/pyrrolidine rings) .
- X-ray crystallography for unambiguous determination of absolute configuration, especially when synthetic routes involve chiral auxiliaries .
Q. How can computational methods guide the design of novel reactions involving this compound?
- Methodological Answer :
- Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in cyclization or coupling reactions .
- Reaction path sampling identifies low-energy pathways for multi-step syntheses (e.g., optimizing tert-butyl deprotection or ester hydrolysis) .
- Machine learning models trained on existing reaction databases can propose optimal conditions (e.g., solvent, catalyst) for functionalization at the pyrazine nitrogen .
Q. What experimental approaches address instability or hygroscopicity during storage?
- Methodological Answer :
- Lyophilization : For hygroscopic intermediates, lyophilize under high vacuum (≤0.1 mBar) and store in flame-dried glassware with molecular sieves .
- Stability assays : Monitor degradation via accelerated aging (40°C/75% RH for 4 weeks) and LC-MS to identify decomposition products (e.g., ester hydrolysis to carboxylic acids) .
Q. How do substituents (e.g., tert-butyl vs. methyl groups) influence biological activity in related pyrrolo-pyrazine systems?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare analogs with varying substituents in assays (e.g., calcium channel blocking in cardiovascular models).
- Lipophilicity measurements : LogP values (via HPLC) correlate tert-butyl’s hydrophobicity with membrane permeability .
- Molecular docking : Simulate interactions with target proteins (e.g., binding affinity changes due to steric bulk of tert-butyl) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between calculated and observed HRMS data?
- Methodological Answer :
- Recheck isotopic patterns : Ensure instrument calibration using certified standards (e.g., sodium formate clusters).
- Evaluate adduct formation : Common adducts (e.g., [M+Na], [M+NH]) may shift observed masses; adjust ionization parameters (ESI vs. APCI) .
- Confirm purity : Trace solvents or unreacted starting materials (e.g., DCM at m/z 84) can skew results; repurify via preparative HPLC .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
